molecular formula C26H21BrN2O3S B12471872 N-(3-bromophenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide

N-(3-bromophenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide

Cat. No.: B12471872
M. Wt: 521.4 g/mol
InChI Key: ZLENEOJSVIOUPS-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a benzenesulfonamido moiety. Its molecular formula is C20H16BrNO2S, and it has a molecular weight of approximately 414.32 g/mol.

Properties

Molecular Formula

C26H21BrN2O3S

Molecular Weight

521.4 g/mol

IUPAC Name

4-[[N-(benzenesulfonyl)anilino]methyl]-N-(3-bromophenyl)benzamide

InChI

InChI=1S/C26H21BrN2O3S/c27-22-8-7-9-23(18-22)28-26(30)21-16-14-20(15-17-21)19-29(24-10-3-1-4-11-24)33(31,32)25-12-5-2-6-13-25/h1-18H,19H2,(H,28,30)

InChI Key

ZLENEOJSVIOUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Amidation: The formation of the amide bond by reacting the brominated phenyl compound with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-BROMOPHENYL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(3-BROMOPHENYL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE can be compared with other similar compounds, such as:

    N-(3-BROMOPHENYL)BENZAMIDE: Similar structure but lacks the benzenesulfonamido group.

    N-(4-BROMOPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE: Contains a trifluoromethyl group instead of the benzenesulfonamido group.

    2-BROMO-N-(4-BROMOPHENYL)BENZAMIDE: Contains an additional bromine atom on the phenyl ring.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities. The presence of the benzenesulfonamido group in N-(3-BROMOPHENYL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE imparts unique characteristics, making it distinct from its analogs.

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